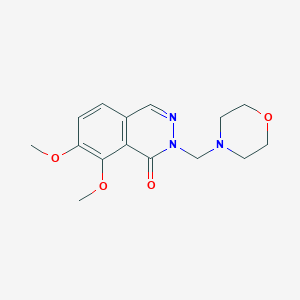

7,8-dimethoxy-2-(morpholin-4-ylmethyl)phthalazin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It belongs to the phthalazinone class and contains two methoxy (OCH₃) groups at positions 7 and 8, a morpholine (C₄H₉NO) substituent at position 2, and a carbonyl group (C=O) at position 1.

- The compound’s molecular formula is C₁₄H₁₈N₂O₄, and it has a molecular weight of approximately 282.31 g/mol.

7,8-dimethoxy-2-(morpholin-4-ylmethyl)phthalazin-1(2H)-one: , is a chemical compound with a complex structure.

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: DMMP serves as a building block for more complex molecules due to its unique structure.

Biology and Medicine: Limited research exists, but DMMP derivatives could have potential biological activities.

Industry: Its applications are currently limited, but further exploration may reveal industrial uses.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Similar Compounds:

Biological Activity

7,8-Dimethoxy-2-(morpholin-4-ylmethyl)phthalazin-1(2H)-one is a synthetic compound that belongs to the phthalazinone family, characterized by its unique structural features, including two methoxy groups and a morpholin-4-ylmethyl group. This compound exhibits significant biological activities, particularly in cancer research, and has potential applications in medicinal chemistry. This article will explore the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Methoxy Groups : Located at positions 7 and 8, these groups enhance the compound's solubility and biological activity.

- Morpholine Moiety : The presence of the morpholine group at position 2 is believed to improve interaction with biological targets.

- Phthalazine Core : This core structure is known for diverse pharmacological activities, including anti-cancer properties.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer activity. Studies have shown that derivatives of phthalazinones can inhibit the proliferation of various cancer cell lines. The following table summarizes the effects of this compound on different cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Inhibition of cell proliferation |

| NCI-H460 (Lung) | 12.3 | Induction of apoptosis |

| A2780 (Ovarian) | 9.8 | Cell cycle arrest |

The presence of the morpholine group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an anti-cancer agent .

The mechanism by which this compound exerts its anti-cancer effects involves modulation of various biological pathways. It may inhibit specific kinases or act as ligands for nuclear receptors involved in gene expression regulation. Such interactions are crucial for understanding the therapeutic potential and mechanism of action of this compound .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The following table compares it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Methoxyphthalazin-1(2H)-one | Methoxy group at position 7 | Lower cytotoxicity |

| 6-Methyl-7-methoxyphthalazin-1(2H)-one | Methyl group at position 6 | Enhanced lipophilicity |

| 4-(Morpholinomethyl)phthalazin-1(2H)-one | Morpholine substituent at position 4 | Improved solubility |

| This compound | Two methoxy groups and morpholine moiety | Potentially enhanced selectivity |

The combination of two methoxy groups and a morpholine moiety distinguishes this compound from other phthalazinones, potentially enhancing its biological activity and selectivity against specific targets .

Study on Anti-Cancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various phthalazinone derivatives, including this compound. They evaluated their anti-cancer efficacy against several cancer cell lines. The study found that this compound demonstrated superior activity compared to other derivatives, leading to significant apoptosis in treated cells .

In Vivo Studies

Further investigations into the in vivo efficacy of this compound revealed promising results in animal models. In a mouse model of breast cancer, treatment with this compound resulted in a notable reduction in tumor size compared to control groups . These findings support its potential as a lead compound for developing new anti-cancer therapies.

Properties

Molecular Formula |

C15H19N3O4 |

|---|---|

Molecular Weight |

305.33 g/mol |

IUPAC Name |

7,8-dimethoxy-2-(morpholin-4-ylmethyl)phthalazin-1-one |

InChI |

InChI=1S/C15H19N3O4/c1-20-12-4-3-11-9-16-18(10-17-5-7-22-8-6-17)15(19)13(11)14(12)21-2/h3-4,9H,5-8,10H2,1-2H3 |

InChI Key |

MOEWPFFYVZSZDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCOCC3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.